(5-Bromopyridin-3-yl)zinc bromide
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Overview
Description
(5-Bromopyridin-3-yl)zinc bromide is an organozinc compound with the molecular formula C5H3Br2NZn. It is commonly used in organic synthesis, particularly in the field of catalysis. This compound is often utilized as a catalyst for various reactions, including cross-coupling reactions and C-H activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Bromopyridin-3-yl)zinc bromide can be synthesized through the reaction of 5-bromopyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a lithium halide to facilitate the formation of the organozinc compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille couplings.
C-H Activation: It can be used in C-H activation reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(5-Bromopyridin-3-yl)zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)zinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromopyridin-3-yl)zinc bromide
- (3-Bromopyridin-2-yl)zinc bromide
- (2-Bromopyridin-4-yl)zinc bromide
Uniqueness
(5-Bromopyridin-3-yl)zinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-3H-pyridin-3-ide;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYUHWQXZIFSD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1Br.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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